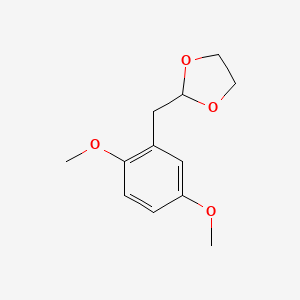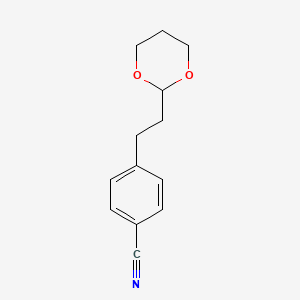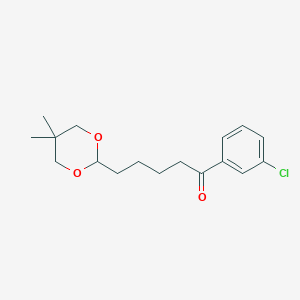
Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate” are not available, related compounds have been synthesized through various methods. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described .Applications De Recherche Scientifique
Chemical Structure and Properties
- A study on the crystal structure of a derivative, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, explored its complex chemical structure, emphasizing the importance of understanding molecular configurations in scientific research (Gelli et al., 1994).
Biocatalysis and Enzymatic Processes
- Research has shown that ethyl 2-hydroxy-3-oxooctanoate, a related compound, can be transformed through biocatalysis, demonstrating the potential of using similar compounds in chemoenzymatic synthesis and green chemistry (Fadnavis et al., 1999).
Materials Science and Laser Technology
- Ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate, a similar compound, has been used in the development of laser-active cyanopyrromethene–BF2 complexes, showcasing applications in materials science and technology (Sathyamoorthi et al., 1994).
Synthetic Organic Chemistry
- A study on the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol from a related ketone highlights the importance of ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate in synthetic organic chemistry and pharmaceutical intermediate production (Guo et al., 2017).
Orientations Futures
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). This field of research has benefited from the invention of multiple difluoromethylation reagents . This could potentially be a future direction for the synthesis of complex organic molecules like “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate”.
Mécanisme D'action
- Unfortunately, I couldn’t find specific information on the exact targets for “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate.” However, in general, understanding the targets helps predict its therapeutic effects and potential side effects .
- Without specific data, we can’t pinpoint the exact mode of action for this compound. However, it likely affects cellular processes, signaling pathways, or enzymatic reactions .
- Again, specific information about affected pathways is lacking. However, exploring related pathways (e.g., lipid metabolism, inflammation) could provide insights .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Analyse Biochimique
Biochemical Properties
Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and hydrolases. The difluorophenyl group in this compound can participate in oxidative polymerization reactions, facilitated by catalysts such as iron complexes and oxidizing agents like hydrogen peroxide
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, this compound can affect cell signaling pathways and gene expression. Studies have shown that this compound can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For instance, this compound has been shown to inhibit the activity of CDK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, the difluorophenyl group can engage in hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on CDKs and other enzymes for extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Different dosages of this compound have been administered to animal models to assess its efficacy and toxicity. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion into more water-soluble metabolites for excretion . The presence of the difluorophenyl group can influence the metabolic stability and rate of biotransformation, affecting the overall pharmacokinetics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The difluorophenyl group can enhance the lipophilicity of this compound, promoting its accumulation in lipid-rich tissues and cellular membranes. This property can influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological activity. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall function in cellular processes.
Propriétés
IUPAC Name |
ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBAZILRQDACTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645629 | |
| Record name | Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-30-5 | |
| Record name | Ethyl 2,6-difluoro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)



